2-METHYL 4-PROPYL 5-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
Description
2-METHYL 4-PROPYL 5-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a benzothiophene moiety, and various functional groups
Properties
IUPAC Name |
2-O-methyl 4-O-propyl 5-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S2/c1-4-9-27-19(24)13-10(2)15(20(25)26-3)29-18(13)22-17(23)16-14(21)11-7-5-6-8-12(11)28-16/h5-8H,4,9H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCLLACYIBCMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL 4-PROPYL 5-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves multiple steps, starting with the preparation of the benzothiophene and thiophene intermediates. The key steps include:
Formation of Benzothiophene Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization of Thiophene Ring: The thiophene ring is functionalized with methyl and propyl groups through alkylation reactions.
Coupling Reactions: The benzothiophene intermediate is coupled with the functionalized thiophene ring using reagents such as palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-METHYL 4-PROPYL 5-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 2-METHYL 4-PROPYL 5-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to alter cellular signaling.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-methylpropene: Shares the chloro and methyl groups but lacks the complex thiophene and benzothiophene structure.
2-methyl-2-propenyl chloride: Similar in having a methyl and chloro group but differs significantly in overall structure.
Uniqueness
2-METHYL 4-PROPYL 5-{[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to its combination of functional groups and ring structures, which confer specific chemical reactivity and potential biological activity not found in simpler compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
